Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the biological activity of related compounds and their potential therapeutic applications .
Medicine: : The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological and psychiatric disorders .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxopiperidine-1-carboxylate: Another piperazine derivative with similar structural features but different functional groups.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A derivative with an ethoxy group, used in similar applications.
Uniqueness: : Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its propyl group and oxo functionality make it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYIKSGSIARWAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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